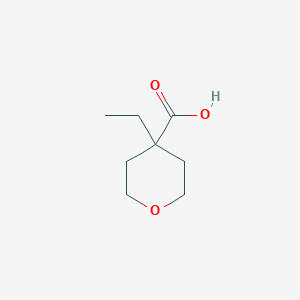

4-Ethyloxane-4-carboxylic acid

Descripción general

Descripción

4-Ethyloxane-4-carboxylic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

As a carboxylic acid derivative, it may interact with various biological molecules in the body .

Mode of Action

Carboxylic acids typically undergo reactions such as nucleophilic acyl substitution . They can react with nucleophiles to form various derivatives, including esters, amides, and anhydrides .

Biochemical Pathways

Carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including metabolism . They can participate in reactions leading to the synthesis or breakdown of various biomolecules .

Pharmacokinetics

The pharmacokinetic properties of carboxylic acids and their derivatives can be influenced by factors such as their size, polarity, and the presence of functional groups .

Result of Action

Carboxylic acids and their derivatives can participate in various chemical reactions, leading to the formation or breakdown of different biomolecules .

Action Environment

The action, efficacy, and stability of 4-Ethyloxane-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .

Actividad Biológica

4-Ethyloxane-4-carboxylic acid is a carboxylic acid characterized by its unique ethyloxane ring structure and carboxyl functional group (COOH). Its molecular formula is C8H14O3, which indicates the presence of eight carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

This compound can be synthesized through various methods, often involving the reaction of ethylene oxide with carboxylic acids or their derivatives. The compound's structure allows it to participate in diverse chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

Interaction with Biological Macromolecules

Research indicates that this compound may exhibit significant biological activity due to its ability to interact with biological macromolecules. Carboxylic acids are known to serve as acyl donors in enzymatic reactions, which is crucial for the kinetic resolution of amines—a process highly valued in pharmaceutical applications for obtaining enantiomerically pure compounds. The compound's ability to influence interactions with biological membranes may also affect its bioavailability and overall efficacy in biological systems.

Enzymatic Reactions

The compound has been shown to facilitate organocatalytic reactions involving aldehydes and nitroolefins. These interactions are significant for developing new synthetic methodologies where this compound acts as a key intermediate. Its structural features allow it to participate effectively in catalytic processes, enhancing the efficiency of chemical transformations.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethyloxane-4-carboxylic acid | C8H14O3 | Similar structure; used in enzymatic processes |

| Biphenyl-4-carboxylic acid | C13H10O2 | Larger aromatic system; used in organic synthesis |

| Butanoic acid | C4H8O2 | Shorter chain; commonly found in food flavors |

| Hexanoic acid | C6H12O2 | Medium-chain fatty acid; used in cosmetics |

The distinctive reactivity patterns of this compound stem from its ethyloxane ring combined with a carboxyl group, setting it apart from simpler carboxylic acids or those with aromatic systems.

Case Studies and Research Findings

Recent studies have explored the biological activity of various derivatives of carboxylic acids similar to this compound. For instance, modifications at specific positions on related compounds have yielded promising results as angiotensin-converting enzyme (ACE) inhibitors. One study reported that certain derivatives exhibited IC50 values significantly lower than that of standard drugs, indicating strong inhibitory activity against ACE .

Additionally, investigations into the pharmacological effects of ethyl-substituted analogs have shown moderate analgesic and anti-inflammatory properties when tested against carrageenan-induced edema models. These findings suggest potential therapeutic applications for compounds related to this compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Chemical Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- Physical State : Colorless liquid at room temperature

- Solubility : Soluble in organic solvents, sparingly soluble in water

Scientific Research Applications

4-Ethyloxane-4-carboxylic acid serves as a versatile scaffold in various scientific fields:

Organic Chemistry

This compound is used as a building block in organic synthesis. Its carboxylic acid functional group makes it suitable for various reactions, including:

- Esterification : Reacting with alcohols to form esters, which are valuable in the production of fragrances and flavorings.

- Decarboxylation : Transforming into hydrocarbons, which can be utilized as fuels or solvents.

Biological Applications

The compound has potential applications in biological systems:

- Buffering Agent : It acts as an organic buffer in biochemical assays, maintaining pH stability during reactions.

- Drug Development : Its structure allows for modifications that can lead to new pharmaceutical compounds. Research has indicated its utility in enhancing the solubility and bioavailability of drugs.

Environmental Science

Due to its volatility and solubility properties, this compound is studied for its environmental impact:

- Volatile Organic Compounds (VOCs) : It is monitored for emissions from industrial processes and its effects on air quality.

- Toxicity Studies : Research focuses on its potential toxicity to aquatic life and human health.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various hydrocarbons, including this compound. The results indicated that it exhibited moderate activity against certain bacterial strains.

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| 2-Methylhexane | S. aureus | TBD |

| Nonane | P. aeruginosa | TBD |

This study highlights the potential use of this compound in developing antimicrobial agents.

Case Study 2: Environmental Impact Assessment

A comprehensive study was conducted at an industrial site to assess the emissions of VOCs, including this compound. Key findings included:

- Emission Levels : Detected levels fluctuated significantly over time.

- Health Implications : Increased respiratory issues were correlated with higher concentrations of VOCs in the air.

Análisis De Reacciones Químicas

General Reactions of Carboxylic Acids

Most reactions of carboxylic acids can be categorized into four main classes, depending on where the reaction occurs in the molecule .

-

Reactions involving the O-H bond These include acid dissociation and solvolytic reactions .

-

Reactions at the carbonyl bond Most of these involve a nucleophile attacking the carbonyl carbon, which leads to the cleavage of a C-O bond. Examples include esterification, acyl chloride formation, and reduction with hydrides .

Specific Reactions of 4-Ethyloxane-4-carboxylic acid

This compound can participate in several chemical reactions typical of carboxylic acids:

-

Nucleophilic Substitution Reactions The reactivity of this compound is influenced by its functional groups, allowing it to engage in nucleophilic substitution reactions with other organic compounds.

-

Condensation Reactions this compound can undergo condensation reactions with other organic compounds.

Reaction Mechanism

The mechanism of action for this compound primarily involves its behavior as a nucleophile due to the electron-withdrawing effect of the carboxyl group. This property allows it to participate in various organic transformations. Kinetic studies indicate that the rate of reaction is significantly affected by solvent polarity and temperature, which influence the stability of intermediates formed during these reactions.

Other Carboxylic Acids Reactions

-

Synthesis of Esters A carboxylic acid can be synthesized by reacting a secondary alcohol with an excess amount of an oxidizing agent such as

. -

Hydrolysis Novel 1,5-diaryl-1H-imidazole-4-carboxylic acids were obtained through hydrolysis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, with yields ranging from 68 to 83% .

Chemical Reactions of 2-Ethyloxane-4-carboxylic acid

2-Ethyloxane-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 2-ethyloxane-4-carboxaldehyde using oxidizing agents like potassium permanganate (

) or chromium trioxide (

) can yield 2-ethyloxane-4-carboxylic acid. In industrial settings, the production of 2-ethyloxane-4-carboxylic acid often involves the hydrolysis of nitriles.

Types of Reactions:

-

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

-

Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (

). -

Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions :

| Reaction | Reagents |

|---|---|

| Oxidation | Potassium permanganate ( |

| ), chromium trioxide ( | |

| ) | |

| Reduction | Lithium aluminum hydride ( |

| ), sodium borohydride ( | |

| ) | |

| Substitution Reagents | Thionyl chloride ( |

| ) for forming acid chlorides, followed by reaction with alcohols or amines to form esters or amides |

Propiedades

IUPAC Name |

4-ethyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCAVUAOBMQZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158759-88-6 | |

| Record name | 4-ethyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.